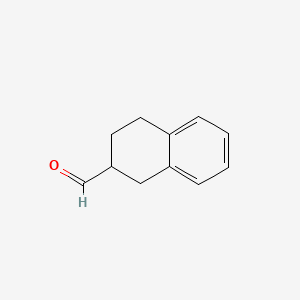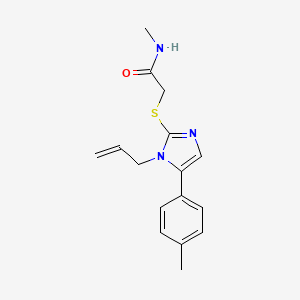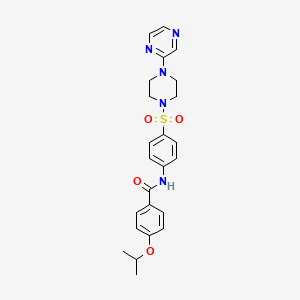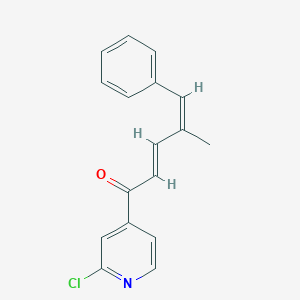
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 81292-68-4 . It has a molecular weight of 160.22 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Intermediates
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde serves as a crucial synthetic intermediate in various chemical processes. For instance, it plays a significant role in the stereoselective reduction of acyl-protected aminonaphthyl ketones, which are important in the synthesis of bioactive compounds. This process involves acylation, oxidation, and reduction steps, leading to the production of cis-aminonaphthyl alcohols (Men Wei-dong, 2013). Additionally, it is involved in the synthesis of methylene ketones and aldehydes, showcasing its versatility in chemical transformations (J. Gras, 2003).
Self-Assembly and Nanoarchitectures
The molecule has been observed to self-assemble into intricate structures at the solid/liquid interface. Studies using scanning tunneling microscopy revealed that 1,2,3,4-tetrahydronaphthalene molecules can form chiral close-packed herringbone structures and porous pinwheel nanoarchitectures, demonstrating potential applications in nanotechnology and material sciences (F. Silly, S. Ausset, Xiaonan Sun, 2017).
Organic Chemistry and Catalysis
In organic chemistry, this compound is used in various reactions, including palladium(0) coupling and electrocyclic ring closure sequences. These reactions are pivotal for synthesizing chrysenes and other phenanthrenes, indicating its utility in developing complex organic molecules (T. L. Gilchrist, R. J. Summersell, 1988). Moreover, its oxidation properties have been studied, particularly in the presence of copper(II) acetate and lithium chloride, showing its role in oxidation reactions (S. Imamura, M. Teramoto, Takao Sumi, H. Aomi, H. Teranishi, Y. Takegami, 1976).
Physical Properties and Mixtures
Studies have also focused on the physical properties of mixtures involving 1,2,3,4-tetrahydronaphthalene. For example, research on its mixtures with trans-decahydronaphthalene measured properties like density, viscosity, speed of sound, and flash point, which are essential for applications in chemical engineering and fuel technologies (D. L. Prak, Bridget G. Lee, 2016).
Applications in Synthesis
Additionally, the compound is utilized in various synthesis processes, such as the creation of chiral auxiliaries for asymmetric Reformatsky reactions, illustrating its importance in stereoselective synthesis (F. Orsini, G. Sello, A. M. Manzo, Elvira Maria Lucci, 2005).
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHCUPIPFVCGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81292-68-4 |
Source


|
| Record name | 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2973587.png)
![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)




![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)
